molecular formula C8H6ClN3O B7784888 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B7784888
M. Wt: 195.60 g/mol
InChI Key: LWQSNCGDPVXPFW-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol . This compound features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole moiety, making it a valuable entity in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the reaction of 3-chloropyridine with 5-methyl-1,2,4-oxadiazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine can be compared with other similar compounds such as:

These compounds share the oxadiazole and pyridine moieties but differ in the position of the substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-8(12-13-5)6-3-2-4-10-7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQSNCGDPVXPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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